6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C23H29N3O7S2 and its molecular weight is 523.62. The purity is usually 95%.
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Biological Activity
The compound 6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine family, which is known for various biological activities. Its structure includes:
- Ethyl and methyl groups : These may enhance lipophilicity and influence bioavailability.
- Sulfamoyl group : Known for its role in enhancing binding affinity to biological targets.
- Dicarboxylate moiety : Potentially involved in interactions with enzymes or receptors.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antitumor activity. For instance, compounds similar to the one in focus have shown:
- Inhibition of cancer cell proliferation : In vitro studies demonstrated that certain thieno[2,3-c]pyridine derivatives inhibited the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 1.06 μM to 2.73 μM for different cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of c-Met kinase, which is implicated in tumor growth and metastasis. The compound's sulfamoyl group may facilitate binding to the ATP-binding site of the kinase .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways critical for survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-c]pyridine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the benzene ring influences the compound's potency against various targets. For example, modifications to the sulfamoyl group can enhance or diminish activity depending on their electronic properties .
- Hydrophobic Interactions : The ethyl and methyl substituents contribute to hydrophobic interactions that may improve binding affinity to target proteins.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Compound Optimization : A study focused on optimizing a series of thieno[2,3-c]pyridine derivatives for improved anticancer activity found that specific modifications led to enhanced potency against A549 cells with IC50 values as low as 0.09 μM for some optimized structures .
- In Vivo Efficacy : In vivo models demonstrated that certain derivatives could reduce tumor size significantly compared to controls, indicating potential for clinical application in cancer therapy .
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S2/c1-5-26(6-2)35(30,31)16-10-8-15(9-11-16)20(27)24-21-19(22(28)32-4)17-12-13-25(14-18(17)34-21)23(29)33-7-3/h8-11H,5-7,12-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYFMBAIXGJPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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